Aurantioobtusin

説明

Contextualization within Natural Product Chemistry and Traditional Medicine

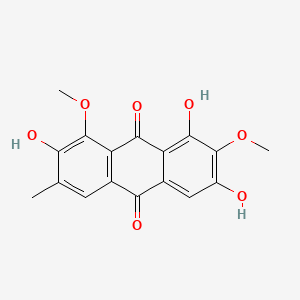

Aurantio-obtusin is a natural product chemically identified as 1,3,7-trihydroxy-2,8-dimethoxy-6-methyl-9,10-anthracenedione. mdpi.comnih.gov It is classified as a lipophilic anthraquinone (B42736), a class of aromatic polyketides known for their distinctive chemical structures and biological activities. nih.govproquest.com

The primary natural sources of Aurantio-obtusin are the dried mature seeds of the leguminous plants Cassia obtusifolia L. (syn. Senna obtusifolia) and Cassia tora L. (syn. Senna tora). mdpi.comnih.govnih.gov These seeds, commonly known as Semen Cassiae, are a staple in traditional medicine systems, particularly in China, Japan, and Korea. proquest.comnih.govspandidos-publications.com In these practices, Cassia seeds have been historically used for a variety of purposes, including improving vision and acting as a laxative. proquest.comnih.govnih.gov Aurantio-obtusin is considered one of the main bioactive components responsible for the medicinal properties attributed to these seeds, alongside other anthraquinones like chrysophanol (B1684469), emodin (B1671224), and rhein (B1680588). proquest.comnih.gov

The biosynthesis of the anthraquinone framework in plants like Cassia obtusifolia is a complex process involving the isochorismate and MVA/MEP pathways. researchgate.net

Significance as a Research Compound

The importance of Aurantio-obtusin in research is multifaceted. It is officially listed as a phytochemical marker for the quality control of Cassia seeds in the Pharmacopoeia of the People's Republic of China, which mandates a minimum content of not less than 0.080% of Aurantio-obtusin on a dried basis. mdpi.comproquest.comnih.gov This highlights its role as a key indicator of authenticity and quality in herbal medicine preparations.

Beyond its function as a quality marker, Aurantio-obtusin is investigated as a potential therapeutic candidate for a range of diseases. nih.govspandidos-publications.comnih.gov Its well-defined chemical structure and wide array of biological activities make it a valuable lead compound for the development of new drugs. nih.gov Researchers are actively exploring its mechanisms of action to understand how it interacts with cellular pathways, which could lead to novel treatments for various health conditions. nih.govresearchgate.netscilit.com

Overview of Established Biological Activities

Accumulated scientific evidence demonstrates that Aurantio-obtusin possesses a broad spectrum of biological properties. mdpi.comresearchgate.net These activities are the primary driver of its research interest and are being investigated for their therapeutic potential.

Established biological activities of Aurantio-obtusin include:

Anti-inflammatory Effects: It has been shown to suppress key inflammatory mediators and pathways. mdpi.comnih.govmedchemexpress.com

Hepatoprotective Effects: Research indicates it can ameliorate hepatic steatosis (fatty liver) by modulating lipid metabolism and autophagy. researchgate.netmedchemexpress.comnih.gov

Neuroprotective Properties: Studies have revealed its potential to protect against ischemic brain damage. mdpi.comdocumentsdelivered.comnih.gov

Metabolic Regulation: It is known to play a role in improving conditions like obesity and insulin (B600854) resistance by affecting lipid metabolism and thermogenesis. researchgate.netresearchgate.netnih.gov

Antihypertensive Effects: The compound exhibits vasodilatory properties, suggesting a potential role in lowering blood pressure. medchemexpress.comresearchgate.net

Anti-allergic Activity: It has been reported to inhibit histamine (B1213489) release. nih.gov

Anticancer Potential: Recent studies have explored its ability to inhibit the proliferation of liver cancer cells and induce ferroptosis. nih.gov

Other Activities: Research has also pointed to its anti-mutagenic, anti-genotoxic, antioxidant, insecticidal, and antimalarial effects. mdpi.comnih.govnih.gov

Detailed Research Findings on Biological Activities

Aurantio-obtusin's therapeutic potential stems from its interaction with various cellular signaling pathways. In vitro and in vivo studies have elucidated several mechanisms through which it exerts its effects.

One of the most extensively studied properties is its anti-inflammatory activity. Research shows that Aurantio-obtusin can significantly decrease the production of pro-inflammatory molecules such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in cells stimulated with lipopolysaccharide (LPS). mdpi.comnih.govnih.gov This suppression is achieved by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). mdpi.comnih.gov The underlying mechanism for these effects is the interruption of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. nih.govnih.govnih.gov Aurantio-obtusin has been found to inhibit the phosphorylation of IκB and IKK, which are key steps in the activation of the NF-κB pathway. nih.govmedchemexpress.com This action has been observed in various models, including acute lung injury and sepsis-induced acute kidney injury. nih.govnih.govkjpp.netnih.gov

In the context of metabolic diseases , Aurantio-obtusin has been shown to ameliorate non-alcoholic fatty liver disease (NAFLD) and obesity. researchgate.net It reduces lipid accumulation in liver cells by activating the AMPK signaling pathway. medchemexpress.comnih.gov This activation promotes protective autophagy and fatty acid oxidation, helping to clear excess lipids from the liver. medchemexpress.comnih.gov In brown adipose tissue (BAT), Aurantio-obtusin has been found to activate PPARα-dependent mitochondrial thermogenesis, which can help improve obesity and insulin resistance. researchgate.netnih.gov

The neuroprotective effects of Aurantio-obtusin have been linked to its function as a vasopressin V1A receptor antagonist. documentsdelivered.comnih.gov In studies using a mouse model of transient forebrain ischemia, Aurantio-obtusin significantly reduced the severity of neuronal damage in the cortex and hippocampus. documentsdelivered.comnih.gov A molecular docking study suggests that its interaction with the Ser341 residue of the receptor is key to this antagonist effect. documentsdelivered.comnih.gov Furthermore, it has been found to have a strong inhibitory effect on the Bate-site amyloid precursor protein cleaving enzyme-1 (BACE1), suggesting potential applications in Alzheimer's disease research. spandidos-publications.com

Table 1: Summary of Anti-Inflammatory Effects of Aurantio-obtusin

| Inflammatory Mediator/Protein | Cell/Animal Model | Key Finding | Reference(s) |

|---|---|---|---|

| Nitric Oxide (NO) | LPS-stimulated RAW264.7 macrophages | Significantly decreased NO production in a dose-dependent manner. | mdpi.comnih.gov |

| Prostaglandin E2 (PGE2) | LPS-stimulated RAW264.7 macrophages | Significantly suppressed PGE2 production. | mdpi.comnih.govmedchemexpress.com |

| Cyclooxygenase-2 (COX-2) | LPS-stimulated RAW264.7 macrophages | Inhibited both mRNA and protein expression. | mdpi.comnih.gov |

| Tumor Necrosis Factor-α (TNF-α) | LPS-stimulated RAW264.7 macrophages | Suppressed TNF-α production and mRNA expression. | mdpi.comnih.gov |

| Interleukin-6 (IL-6) | LPS-stimulated RAW264.7 macrophages; IL-1β-treated A549 cells | Significantly suppressed IL-6 production and mRNA expression. | mdpi.comnih.govnih.gov |

| NF-κB Pathway | LPS-stimulated RAW264.7 macrophages | Reduced LPS-induced activation by inhibiting IκB and IKK phosphorylation. | nih.govmedchemexpress.commdpi.com |

| Lung Inflammation | Mouse model of LPS-induced acute lung injury | Attenuated lung inflammatory responses upon oral administration. | nih.govnih.gov |

| Kidney Inflammation | Mouse model of sepsis-induced acute kidney injury | Alleviated inflammation and renal injury by inhibiting the NF-κB pathway. | kjpp.net |

Structure

3D Structure

特性

IUPAC Name |

1,3,7-trihydroxy-2,8-dimethoxy-6-methylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O7/c1-6-4-7-11(17(24-3)12(6)19)14(21)10-8(13(7)20)5-9(18)16(23-2)15(10)22/h4-5,18-19,22H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNXZPKOEJUFJON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1O)OC)C(=O)C3=C(C(=C(C=C3C2=O)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90218172 | |

| Record name | 9,10-Anthracenedione, 1,3,7-trihydroxy-2,8-dimethoxy-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90218172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67979-25-3 | |

| Record name | Aurantioobtusin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67979-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Anthracenedione, 1,3,7-trihydroxy-2,8-dimethoxy-6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067979253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Anthracenedione, 1,3,7-trihydroxy-2,8-dimethoxy-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90218172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Isolation Methodologies for Aurantio Obtusin

Botanical Sources and Distribution

Aurantio-obtusin is a primary active constituent found in the seeds of the plants Cassia obtusifolia L. and Cassia tora L. nih.govnih.gov These seeds are collectively known in traditional medicine as Semen Cassiae. nih.govnih.gov Due to its significance, aurantio-obtusin, along with chrysophanol (B1684469), is utilized as a key chemical marker for the quality control of Semen Cassiae. nih.govspandidos-publications.com The Pharmacopoeia of the People's Republic of China stipulates a minimum content of 0.080% for aurantio-obtusin to ensure the quality of the herb. nih.govspandidos-publications.com

Cassia obtusifolia, also known as sicklepod, is an annual herb found in tropical regions, including China, Korea, and India. nih.gov Cassia tora is morphologically very similar, and the two are often confused. ayurvedpravara.com The concentration of aurantio-obtusin can be influenced by the geographical origin of the plant. For instance, Cassia obtusifolia produced in the Hubei province of China has been noted to contain a higher content of aurantio-obtusin, reaching up to 0.08%. google.com Besides aurantio-obtusin, these seeds contain a variety of other anthraquinones, such as obtusin (B150399), chryso-obtusin, obtusifolin (B191992), emodin (B1671224), and their glucosides like glucoaurantio-obtusin. nih.govresearchgate.net

| Botanical Source (Plant) | Part Used | Common Name | Key Findings/Reported Content | Reference |

|---|---|---|---|---|

| Cassia obtusifolia L. | Seeds | Semen Cassiae | A major active anthraquinone (B42736). nih.gov Content can reach 0.08% in plants from certain regions like Hubei. google.com | nih.govgoogle.com |

| Cassia tora L. (syn. Senna tora) | Seeds | Semen Cassiae | Aurantio-obtusin is a key bioactive compound isolated from the seeds. nih.govepa.govherbalanalysis.co.uk | nih.govepa.govherbalanalysis.co.uk |

Advanced Extraction Techniques

The extraction of aurantio-obtusin from its botanical sources is the critical first step in its isolation. Various methods have been developed, ranging from traditional solvent-based approaches to more modern, efficiency-enhanced techniques.

Traditional solvent-based extraction remains a common method for obtaining aurantio-obtusin. This typically involves using an alcohol reflux process. google.com The choice of solvent and its concentration are critical variables that affect the extraction efficiency and the yield of the target compound.

Research has shown that increasing the concentration of ethanol (B145695) in the solvent mixture generally leads to a higher content of aurantio-obtusin and total anthraquinones in the resulting extract. google.com In one comparative study, 60% ethanol was determined to be the optimal concentration for balancing yield and extractum weight. google.com The general procedure involves:

Grinding the dried seeds of Cassia species into a coarse powder.

Refluxing the powder with an ethanol solution (e.g., 50-80% ethanol) for a specified duration, often repeated multiple times to maximize recovery. google.com

Filtering the mixture and recovering the ethanol under reduced pressure to obtain a crude extract. google.com

Further processing the crude extract, often with solvents like petroleum ether or chloroform, to remove impurities such as fats and resins. google.com

| Ethanol Concentration | Effect on Aurantio-obtusin Content | Effect on Total Anthraquinone Content | Effect on Extractum Weight | Reference |

|---|---|---|---|---|

| Increasing from 0% to 80% | Increases | Increases | Reduces | google.com |

| 60% (Optimal) | Considered a comprehensive optimum condition for extraction. | - | - | google.com |

Ultrasonic-assisted extraction (UAE) is a modern technique that enhances extraction efficiency by using the energy of ultrasonic waves. globalresearchonline.net This method is often faster and can provide higher yields compared to traditional methods like decoction or simple refluxing. spkx.net.cn

A study focused on extracting anthraquinones from Cassia tora L. optimized the UAE process. The optimal conditions were found to be soaking the powdered seeds in 85% ethanol (at a ratio of 1 g to 10 ml) for 10 hours, followed by 25 minutes of ultrasonic treatment. spkx.net.cn This UAE method proved superior to both traditional decocting and ethanol refluxing methods for extracting total and free anthraquinones. spkx.net.cn Other research has explored how ultrasonic power can influence the molecular state of anthraquinones, including aurantio-obtusin, potentially regulating their self-assembly and aiding in subsequent purification steps like nanofiltration. nih.gov

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Solvent | 85% Ethanol | spkx.net.cn |

| Solid-to-Liquid Ratio | 1 g powder to 10 ml solvent | spkx.net.cn |

| Pre-soaking Time | 10 hours | spkx.net.cn |

| Ultrasonic Treatment Time | 25 minutes | spkx.net.cn |

Chromatographic Separation and Purification Strategies

Following extraction, the crude mixture contains numerous compounds. Chromatographic techniques are essential for separating aurantio-obtusin from other related molecules to achieve a high degree of purity.

High-Speed Counter-Current Chromatography (HSCCC) is a highly effective all-liquid chromatographic technique used for the preparative separation and purification of natural products. epa.govnih.gov It operates without a solid support matrix, instead utilizing liquid-liquid partitioning to separate components between two immiscible solvent phases. globalresearchonline.netnih.gov This method minimizes the risk of irreversible adsorption of the sample onto a solid support.

HSCCC has been successfully applied to purify aurantio-obtusin from the crude extract of Cassia tora seeds. In one specific application, a two-phase solvent system composed of n-hexane–ethyl acetate (B1210297)–methanol (B129727)–water was selected for the purification process. epa.gov Using this system, researchers were able to obtain 35.8 mg of aurantio-obtusin from 300 mg of crude extract, alongside other anthraquinones like obtusin and 1-desmethylchryso-obtusin. epa.gov The purity of the isolated fractions is typically verified using analytical methods such as NMR spectroscopy and mass spectrometry. nih.gov

| Compound | Amount in Crude Extract | Yield from HSCCC | Reference |

|---|---|---|---|

| Aurantio-obtusin | 300 mg (total crude extract) | 35.8 mg | epa.gov |

| Obtusin | 21.6 mg | epa.gov | |

| 1-desmethylchryso-obtusin | 9.3 mg | epa.gov |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for the quantification and separation of aurantio-obtusin from various sources, particularly from the seeds of Senna obtusifolia (also known as Cassia obtusifolia). This method offers high specificity, accuracy, and reproducibility, making it suitable for quality control and research purposes. researchgate.net

Several studies have developed and optimized HPLC methods for the determination of aurantio-obtusin. A common approach involves using a reversed-phase column, such as a C18 column, for separation. nih.govresearchgate.netnih.gov The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous solution containing an acid, such as phosphoric acid or formic acid, often in a gradient elution mode. researchgate.net

For instance, one method successfully separated aurantio-obtusin and chrysophanol on an Inertsil ODS-3 column using a gradient elution with acetonitrile and a 0.1% phosphoric acid solution. researchgate.net Another established method for analyzing extracts from S. obtusifolia seeds utilized a Waters Sunfire C18 column with a binary pump system. nih.gov Furthermore, a sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for measuring aurantio-obtusin in rat plasma, which employed a Zorbax XDB-C18 column with a mobile phase of methanol and water (70:30, v/v). researchgate.netnih.gov This demonstrates the versatility of HPLC and its hyphenation with mass spectrometry for complex biological samples.

The detection of aurantio-obtusin is commonly performed using a UV detector, often a diode-array detector (DAD) or a dual-wavelength detector, which allows for monitoring at specific wavelengths where the compound absorbs light. nih.govresearchgate.net

Table 1: Examples of HPLC Methods for Aurantio-obtusin Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Column | Inertsil ODS-3 | Waters Sunfire C18 (4.6 mm × 250 mm, 5 µm) | Zorbax XDB-C18 (50 mm × 4.6 mm, 2.1 µm) |

| Mobile Phase | Acetonitrile - 0.1% phosphoric acid solution (gradient) | Not specified in abstract | Methanol–water (70:30, v/v) |

| Detection | Not specified in abstract | Waters 2487 Dual λ detector | Negative ion electrospray ionization MS/MS |

| Application | Determination in Cassiae Semen | Analysis of S. obtusifolia seed extracts | Quantification in rat plasma |

| Reference | researchgate.net | nih.gov | researchgate.netnih.gov |

Nonaqueous Capillary Electrophoresis (NACE)

Nonaqueous Capillary Electrophoresis (NACE) has emerged as a powerful technique for the separation of compounds with low aqueous solubility, such as aurantio-obtusin. rsc.orgnih.gov This method utilizes organic solvents instead of aqueous buffers as the background electrolyte (BGE), which can offer different separation selectivities compared to traditional capillary electrophoresis. nih.govresearchgate.netnih.gov The use of organic solvents improves the solubility of hydrophobic analytes and can reduce electrophoretic current. researchgate.net

A novel NACE method was specifically developed for the simultaneous determination of aurantio-obtusin, emodin, and rhein (B1680588) in Semen Cassiae. rsc.org Due to the low water solubility of aurantio-obtusin, a standard capillary zone electrophoresis method was not feasible. The developed NACE method employed a background electrolyte solution of 40 mM sodium acetate (NaAc), 40 mM ammonium (B1175870) acetate (NH4Ac), and 40 mM sodium hydroxide (B78521) (NaOH) in methanol. rsc.org This approach, combined with ultrasonic extraction, proved to be rapid, selective, and sensitive for the quality control of Semen Cassiae and its products. rsc.org

The versatility of NACE allows for the analysis of a wide range of natural products, and its coupling with mass spectrometry (NACE-MS) further enhances its capabilities for identification and structural elucidation. nih.gov The selection of the organic solvent system is a critical parameter in NACE, as it influences the separation and detection of the analytes. researchgate.net

Table 2: NACE Method for Anthraquinone Analysis

| Parameter | Details |

|---|---|

| Technique | Nonaqueous Capillary Electrophoresis (NACE) with diode-array detection |

| Analytes | Aurantio-obtusin, Emodin, Rhein |

| Background Electrolyte | 40 mM NaAc–40 mM NH4Ac–40 mM NaOH in methanol |

| Application | Simultaneous determination in Semen Cassiae and cassia seed tea |

| Advantages | Overcomes low water solubility of aurantio-obtusin, providing speed and selectivity |

| Reference | rsc.org |

Column Chromatography Techniques

Column chromatography is a fundamental and widely used purification technique for isolating individual chemical compounds from a mixture. orgchemboulder.comwikipedia.orgchromtech.com The principle of this method relies on the differential adsorption of compounds onto a solid stationary phase as a liquid mobile phase passes through the column. wikipedia.orgchromtech.com Components with different affinities for the stationary and mobile phases travel at different rates, leading to their separation. orgchemboulder.com

In the context of isolating aurantio-obtusin and related anthraquinones from plant extracts, column chromatography is an essential step. The stationary phase is typically a polar adsorbent like silica (B1680970) gel or alumina. wikipedia.org The process often involves a stepwise elution, starting with a non-polar solvent and gradually increasing the polarity of the mobile phase. orgchemboulder.com This gradient of solvent polarity allows for the sequential elution of compounds based on their polarity; less polar compounds elute first, followed by more polar compounds.

For the isolation of aurantio-obtusin, a crude extract from a source like Cassia seeds would first be loaded onto the top of the column. A series of solvents or solvent mixtures (eluents) are then passed through the column. Fractions are collected as the solvent drips from the bottom, and these fractions are analyzed (for example, by thin-layer chromatography) to identify those containing the desired compound.

While specific modern research articles often focus on analytical techniques like HPLC for quantification, column chromatography remains the foundational method for the actual preparative isolation of aurantio-obtusin in larger quantities for further research, such as for obtaining the standard compound needed for HPLC analysis. nih.govresearchgate.net The technique's low cost and scalability make it indispensable for purification. wikipedia.org

Table 3: General Principles of Column Chromatography for Isolation

| Component | Description |

|---|---|

| Stationary Phase | A solid adsorbent, typically silica gel or alumina, packed into a column. |

| Mobile Phase (Eluent) | A liquid solvent or a mixture of solvents that flows through the stationary phase. The polarity is often varied during the separation. |

| Principle of Separation | Differential partitioning of the sample components between the stationary and mobile phases based on polarity and other interactions. |

| Application | Purification and isolation of desired compounds, like aurantio-obtusin, from a mixture. |

| Loading Methods | Dry loading (sample adsorbed onto a small amount of stationary phase) or wet loading (sample dissolved in the mobile phase). chromtech.com |

Biosynthetic Pathways and Genetic Regulation of Aurantio Obtusin

Precursor Pathways to Anthraquinone (B42736) Core

The assembly of the aurantio-obtusin anthraquinone core relies on two distinct biosynthetic routes: the isochorismate pathway, which forms rings A and B, and the mevalonate (B85504)/methylerythritol phosphate (B84403) (MVA/MEP) pathway, which contributes ring C. researchgate.netresearchgate.net

The isochorismate pathway, also known as the shikimate-o-succinylbenzoic acid pathway, is responsible for producing the first two rings (A and B) of the anthraquinone structure. researchgate.netnih.gov This pathway begins with chorismate, a crucial branch-point metabolite derived from the shikimate pathway. researchgate.netnih.gov Chorismate is converted into isochorismate, marking the entry point into the specific secondary metabolic route for anthraquinone biosynthesis. ru.nl This conversion is a critical regulatory step. nih.gov Following the formation of isochorismate, it is transformed into o-succinylbenzoic acid (OSB). researchgate.net The OSB is then activated to an OSB-CoA ester, which subsequently cyclizes to form 1,4-dihydroxy-2-naphthoic acid (DHNA), the direct precursor to the A and B rings of the anthraquinone nucleus. nih.govresearchgate.net

Ring C of the anthraquinone structure is derived from isoprene (B109036) units synthesized via the terpenoid biosynthesis pathways. nih.gov In plants, two independent pathways produce the universal C5 isoprene precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP): the mevalonate (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. nih.govnih.gov

The MVA pathway is primarily localized in the cytoplasm and is typically associated with the synthesis of sterols and sesquiterpenes. nih.govnih.gov Conversely, the MEP pathway operates within the plastids and supplies precursors for monoterpenes, diterpenes, carotenoids, and the side chains of chlorophyll (B73375) and plastoquinone. nih.gov For the biosynthesis of anthraquinones in the Rubiaceae family, and by extension in plants like Cassia obtusifolia, it is the MEP pathway that is primarily involved in synthesizing the IPP and DMAPP units that form ring C. researchgate.net These C5 units are then condensed with the DHNA core from the isochorismate pathway to complete the fundamental anthraquinone framework. nih.gov

Key Enzymatic Steps and Associated Genes

The biosynthesis of aurantio-obtusin is regulated by several key enzymes that catalyze rate-limiting steps. Transcriptome analysis of Cassia obtusifolia has identified that the crucial control points in anthraquinone synthesis are catalyzed by Menaquinone-Specific Isochorismate Synthase (ICS), 1-Deoxy-d-xylulose-5-phosphate synthase (DXS), and Isopentenyl Diphosphate Isomerase (IPPI), often referred to as IPPS. researchgate.net

Isochorismate synthase (ICS) is the enzyme that directs the metabolic flow from the general shikimate pathway specifically toward anthraquinone biosynthesis. nih.govru.nl It catalyzes the isomerization of chorismate to isochorismate, which is the first committed step in this secondary metabolic route. nih.gov

Gene: The gene encoding this enzyme is often designated as ICS or MenF in various organisms. researchgate.netnih.gov

Function: In Escherichia coli, MenF is an isochorismate synthase specifically involved in the biosynthesis of menaquinone (vitamin K2). nih.govnih.gov In plants, the activity of ICS is a primary point of regulation; its enhanced expression correlates with higher accumulation of anthraquinones. nih.govnih.gov The enzyme requires Mg2+ as a cofactor to carry out the irreversible conversion of chorismate to isochorismate. nih.govwikipedia.org

1-Deoxy-d-xylulose-5-phosphate synthase (DXS) is the first and rate-limiting enzyme in the MEP pathway. researchgate.netnih.gov It controls the entry of carbon into the pathway, thereby regulating the supply of isoprene units for ring C formation.

Gene: The gene encoding this synthase is DXS. researchgate.net

Function: DXS catalyzes the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate to produce 1-deoxy-D-xylulose 5-phosphate (DXP). wikipedia.org This reaction is a critical bottleneck in the MEP pathway. nih.gov Studies have shown that the expression level of the CoDXS gene in Cassia obtusifolia is directly linked to the content of anthraquinones. researchgate.net Furthermore, overexpression of the DXS gene in cell cultures has led to a significant increase in total anthraquinone production, confirming its regulatory role. researchgate.net

Isopentenyl diphosphate (IPP) is the central C5 building block for all isoprenoids, produced by both the MVA and MEP pathways. wikipedia.org The enzyme Isopentenyl Diphosphate Isomerase (IPPI or IPP isomerase), often denoted as IPPS in transcriptomic studies, plays a crucial role by catalyzing the reversible isomerization of IPP to its more reactive electrophilic isomer, dimethylallyl diphosphate (DMAPP). researchgate.netnih.gov

Gene: The gene for the isomerase is referred to as IPPI or IPPS. researchgate.net

Data Tables

Table 1: Key Enzymes and Genes in Aurantio-obtusin Biosynthesis

| Enzyme | Gene Abbreviation | Function | Pathway |

|---|---|---|---|

| Menaquinone-Specific Isochorismate Synthase | ICS / MenF | Catalyzes the conversion of chorismate to isochorismate. nih.govwikipedia.org | Isochorismate Pathway |

| 1-Deoxy-d-xylulose-5-phosphate synthase | DXS | Catalyzes the first rate-limiting step of the MEP pathway. researchgate.netnih.gov | MEP Pathway |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,4-dihydroxy-2-naphthoic acid (DHNA) |

| Aurantio-obtusin |

| Chorismate |

| Dimethylallyl diphosphate (DMAPP) |

| 1-deoxy-D-xylulose 5-phosphate (DXP) |

| D-glyceraldehyde 3-phosphate |

| Isochorismate |

| Isopentenyl diphosphate (IPP) |

| o-succinylbenzoic acid (OSB) |

Regulatory Mechanisms of Aurantio-obtusin Accumulation

The accumulation of aurantio-obtusin in plants, particularly in the seeds of Senna tora (syn. Cassia tora), is a finely tuned process governed by complex regulatory networks at both the transcriptional and post-translational levels. Recent research has identified a key protein module, StTCP4.1-StDA1-StHDR1, that plays a central role in modulating the biosynthesis of this medicinally important anthraquinone. researchgate.netbiorxiv.orgbiorxiv.org

Transcriptional Regulation (e.g., StDA1, StHDR1, StTCP4.1)

The biosynthesis of aurantio-obtusin is controlled by the interplay of several transcription factors and regulatory proteins. biorxiv.org In Senna tora, a ubiquitin receptor known as StDA1 has been identified as a negative regulator of seed size and aurantio-obtusin accumulation. researchgate.netbiorxiv.org Studies involving the overexpression of StDA1 resulted in a significant decrease in aurantio-obtusin content, whereas antisense overexpression, which reduces StDA1 activity, led to larger seeds and a marked increase in aurantio-obtusin levels. researchgate.netbiorxiv.org This indicates that StDA1 acts to suppress the biosynthetic pathway. biorxiv.org

Conversely, the protein StHDR1, a 4-hydroxy-3-methylbut-2-enyl diphosphate reductase, functions as a positive regulator. biorxiv.org StHDR1 is a vital enzyme in the upstream methylerythritol phosphate (MEP) pathway, which provides precursors for anthraquinone synthesis. researchgate.net The interaction between StDA1 and StHDR1 is a critical control point. biorxiv.org

Protein-Level Regulation (e.g., Ubiquitination of StHDR1)

Beyond transcriptional control, the accumulation of aurantio-obtusin is regulated at the protein level, primarily through the ubiquitin-proteasome system. biorxiv.org This post-translational modification allows for rapid control over enzyme activity by targeting specific proteins for degradation. nih.gov

The key event in this regulatory layer is the direct interaction between the StDA1 and StHDR1 proteins. researchgate.netbiorxiv.org StDA1 functions as a ubiquitin receptor that specifically binds to StHDR1. biorxiv.org This binding event targets StHDR1 for ubiquitination, a process where ubiquitin molecules are attached to the target protein. biorxiv.orgnih.gov Once ubiquitinated, StHDR1 is recognized and degraded by the 26S proteasome, a large protein complex that breaks down unneeded or damaged proteins. researchgate.netbiorxiv.org

By mediating the degradation of StHDR1, a crucial enzyme in the biosynthetic pathway, StDA1 effectively reduces the metabolic flux towards aurantio-obtusin synthesis. researchgate.netbiorxiv.org The transcription factor StTCP4.1 was found to promote the interaction between StDA1 and StHDR1, thereby enhancing the StDA1-mediated degradation of StHDR1. biorxiv.org This intricate mechanism demonstrates how protein stability is a critical factor in controlling the final concentration of aurantio-obtusin in Senna tora seeds. biorxiv.orgbiorxiv.org

Tissue and Organ-Specific Biosynthesis

The biosynthesis of aurantio-obtusin is not uniform throughout the plant; instead, it exhibits significant variation across different tissues and organs. researchgate.net In Cassia obtusifolia, aurantio-obtusin is a characteristic secondary metabolite that accumulates predominantly in the seeds. nih.gov

Analysis of various plant parts reveals a distinct distribution pattern. The highest concentrations of aurantio-obtusin are consistently found in the seeds, which are the primary medicinal and reproductive organs of the plant. researchgate.netnih.gov In contrast, other organs such as the root, stem, leaf, and flower contain substantially lower levels of the compound. researchgate.net This targeted accumulation in the seeds suggests a specialized role for aurantio-obtusin, potentially in defense against pathogens or as a stored chemical protectant for the embryo. nih.gov The specific localization also underscores why the seeds are the most valuable part of the plant for pharmaceutical applications. researchgate.netnih.gov

Table 1: Aurantio-obtusin Levels in Various Organs of Cassia obtusifolia

| Organ | Aurantio-obtusin Level |

| Seed | High |

| Flower | Low |

| Leaf | Low |

| Stem | Low |

| Root | Low |

| Data sourced from phytochemical analysis of C. obtusifolia. researchgate.net |

Advanced Pharmacological Investigations and Mechanistic Elucidation of Aurantio Obtusin

Immunomodulatory and Anti-inflammatory Mechanisms of Aurantio-obtusin

Aurantio-obtusin, an anthraquinone (B42736) compound derived from the seeds of Cassia obtusifolia, has been the subject of advanced pharmacological investigation, revealing its significant immunomodulatory and anti-inflammatory properties. The compound exerts its effects through multiple intricate molecular mechanisms, primarily by targeting key signaling pathways and mediators involved in the inflammatory cascade. Research has elucidated its role in inhibiting the Nuclear Factor-Kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, suppressing the production of pro-inflammatory cytokines and eicosanoids, attenuating oxidative stress, and preventing cellular degranulation. These activities underscore its potential as a modulator of inflammatory responses.

Inhibition of Nuclear Factor-Kappa B (NF-κB) Signaling Pathway

The NF-κB signaling pathway is a cornerstone of the inflammatory process, controlling the expression of numerous pro-inflammatory genes. Aurantio-obtusin has been shown to be a potent inhibitor of this pathway. In studies using lipopolysaccharide (LPS)-stimulated macrophages (RAW 264.7) and human renal proximal tubular epithelial cells (HK-2), Aurantio-obtusin effectively blocks the activation of NF-κB. nih.govnih.gov

The mechanism of inhibition involves several key steps. Aurantio-obtusin prevents the phosphorylation and subsequent degradation of the inhibitor of κBα (IκBα). nih.govresearchgate.net This is critical because IκBα degradation is a prerequisite for the NF-κB dimer (typically p65/p50) to translocate into the nucleus and initiate gene transcription. Furthermore, Aurantio-obtusin suppresses the phosphorylation of the upstream IκB kinase (IKK) complex, specifically IKKα and IKKβ, which are responsible for phosphorylating IκBα. nih.govmdpi.commdpi.com By inhibiting IKK activation, Aurantio-obtusin effectively halts the signaling cascade at an early stage. This leads to a significant reduction in the nuclear accumulation of the NF-κB p65 subunit, thereby preventing the transcription of its downstream target genes, which include various pro-inflammatory cytokines and enzymes. nih.govnih.govmdpi.com

Table 1: Effect of Aurantio-obtusin on NF-κB Pathway Proteins in LPS-Stimulated Cells

| Cell Line | Target Protein | Aurantio-obtusin Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| RAW 264.7 | p-IKKα / IKKα | 12.5, 25, 50 µM | Dose-dependent inhibition of phosphorylation | nih.gov |

| RAW 264.7 | p-IκBα / IκBα | 12.5, 25, 50 µM | Dose-dependent inhibition of phosphorylation | nih.govresearchgate.net |

| RAW 264.7 | Nuclear p65 | 12.5, 25, 50 µM | Dose-dependent reduction in nuclear translocation | nih.govmdpi.com |

| HK-2 | p-IKKβ | 10, 20, 50 µM | Dose-dependent inhibition of phosphorylation | nih.gov |

| HK-2 | p-IκBα | 10, 20, 50 µM | Dose-dependent inhibition of phosphorylation | nih.gov |

| HK-2 | NF-κB p65 | 10, 20, 50 µM | Dose-dependent reduction in expression | nih.gov |

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

The MAPK pathways—comprising extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs—are crucial signaling cascades that regulate cellular processes including inflammation. Aurantio-obtusin has been demonstrated to modulate these pathways to exert its anti-inflammatory effects. In LPS-stimulated RAW 264.7 macrophages, Aurantio-obtusin significantly inhibits the phosphorylation of ERK1/2, p38, and JNK. researchgate.net This inhibition prevents the activation of downstream transcription factors, such as activator protein-1 (AP-1), which collaborates with NF-κB to promote the expression of inflammatory genes.

In studies on brown adipose tissue, Aurantio-obtusin was found to significantly increase the expression of mitogen-activated protein kinase 10 (Mapk10). nih.gov Research on mastitis models also suggests that the modulation of MAPK signaling pathways is a key mechanism for the anti-inflammatory action of natural compounds, leading to a decrease in the release of pro-inflammatory cytokines. researchgate.net

Suppression of Pro-inflammatory Cytokine Production

A primary outcome of inhibiting the NF-κB and MAPK pathways is the suppression of pro-inflammatory cytokine synthesis. Aurantio-obtusin has been shown to potently reduce the production of a wide array of these mediators. In various in vitro and in vivo models, treatment with Aurantio-obtusin leads to a dose-dependent decrease in the levels of key cytokines including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), Interleukin-4 (IL-4), Interleukin-6 (IL-6), and Interleukin-8 (IL-8). nih.govnih.govkist.re.kr

For instance, in LPS-stimulated RAW 264.7 macrophages, Aurantio-obtusin significantly suppressed the production and mRNA expression of TNF-α and IL-6. nih.govmdpi.com Similarly, in a model of septic acute kidney injury using HK-2 cells, Aurantio-obtusin treatment markedly reduced the LPS-induced secretion of TNF-α, IL-1β, IL-6, and Monocyte Chemoattractant Protein-1 (MCP-1). nih.govresearchgate.net In an allergic asthma model, Aurantio-obtusin also diminished the expression of IL-6, IL-8, and TNF-α in bronchial lavage fluid. nih.gov

Table 2: Inhibitory Effect of Aurantio-obtusin on Pro-inflammatory Cytokine Production

| Model System | Cytokine | Aurantio-obtusin Concentration | Result | Reference |

|---|---|---|---|---|

| LPS-stimulated RAW 264.7 cells | TNF-α | 25 µM | Significant reduction in protein & mRNA levels | nih.gov |

| LPS-stimulated RAW 264.7 cells | IL-6 | 25, 50 µM | Significant, dose-dependent reduction | nih.gov |

| LPS-stimulated HK-2 cells | IL-1β | 10, 20, 50 µM | Dose-dependent reduction | nih.govresearchgate.net |

| LPS-stimulated HK-2 cells | MCP-1 | 10, 20, 50 µM | Dose-dependent reduction | nih.govresearchgate.net |

| IgE-mediated RBL-2H3 mast cells | IL-4 | Not specified | Inhibition of production and mRNA expression | kist.re.kr |

| Guinea Pig Asthma Model | IL-8 | 10, 50, 100 mg/kg | Significant suppression in bronchial lavage | nih.gov |

Regulation of Eicosanoid Synthesis

Eicosanoids, such as prostaglandins, are potent lipid mediators that drive inflammation. Their synthesis is largely dependent on the enzyme Cyclooxygenase-2 (COX-2), which is often upregulated at inflammatory sites. nih.gov Aurantio-obtusin effectively regulates this pathway by targeting COX-2.

Studies have demonstrated that Aurantio-obtusin significantly suppresses the production of Prostaglandin (B15479496) E2 (PGE2) in a dose-dependent manner. nih.gov This effect is directly linked to its ability to inhibit the protein and mRNA expression of COX-2 in LPS-stimulated RAW 264.7 macrophages. nih.govmdpi.com By downregulating COX-2, Aurantio-obtusin reduces the conversion of arachidonic acid into prostaglandins, thereby diminishing a key component of the inflammatory response. nih.govyoutube.com This mechanism has also been observed in IgE-mediated mast cells, where Aurantio-obtusin suppressed both PGE2 production and COX-2 expression. kist.re.kr

Attenuation of Oxidative Stress Responses

Inflammation and oxidative stress are intrinsically linked, with each process capable of amplifying the other. Aurantio-obtusin exhibits antioxidant properties that contribute to its anti-inflammatory profile. In an in vivo model of allergic asthma, treatment with Aurantio-obtusin led to a significant reduction in malondialdehyde, a key biomarker of lipid peroxidation and oxidative stress, in bronchial lavage fluid. nih.gov

Further mechanistic insights come from studies on brown adipose tissue, where Aurantio-obtusin was shown to mitigate oxidative stress and inhibit the opening of the mitochondrial permeability transition pore (mPTP). nih.gov This action helps to prevent mitochondrial damage and the subsequent release of damaging reactive oxygen species (ROS), thereby protecting cells from lipotoxic stress. nih.gov

Cellular Degranulation Inhibition

In allergic inflammation, the degranulation of mast cells is a pivotal event, releasing a host of pro-inflammatory mediators, including histamine (B1213489) and cytokines, upon allergen exposure. Research has shown that Aurantio-obtusin can directly interfere with this process. In studies using IgE-sensitized RBL-2H3 mast cells, Aurantio-obtusin effectively suppressed antigen-induced degranulation and the release of histamine. kist.re.kr This inhibitory action on mast cell activation demonstrates a crucial mechanism by which Aurantio-obtusin can temper immediate hypersensitivity and allergic inflammatory responses. kist.re.kr

Impact on Specific Inflammatory Cell Types and Models

The anti-inflammatory properties of Aurantio-obtusin have been investigated across various cell types and in vivo models, demonstrating its potential to modulate key inflammatory pathways.

Macrophages (e.g., RAW264.7)

Macrophages are crucial mediators of the inflammatory response. The RAW264.7 macrophage cell line is a widely used model to study inflammation. In studies involving these cells, Aurantio-obtusin has not been the direct subject of investigation; instead, other compounds have been shown to modulate inflammatory responses. For instance, Aureusidin, a flavonoid, was found to inhibit the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW264.7 cells. nih.gov It also suppressed the mRNA expression of various inflammatory factors by blocking the NF-κB signaling pathway and activating the Nrf2/HO-1 pathway. nih.gov Similarly, the polyphenol Malvidin has been shown to have anti-inflammatory effects in LPS-stimulated RAW 264.7 macrophages. nih.gov Auranofin, a gold-based compound, has also been shown to inhibit the inflammatory response in RAW264.7 macrophages stimulated with palmitic acid and LPS by modulating the TLR4 and NOX4-mediated NF-κB signaling pathway. mdpi.com These cells, when stimulated with agents like LPS, activate pro-inflammatory pathways, leading to the production of mediators like nitric oxide and various cytokines. nih.govresearchgate.net

Mast Cells (IgE-mediated)

Aurantio-obtusin has demonstrated significant inhibitory effects on immunoglobulin E (IgE)-mediated allergic responses in mast cells. nih.gov Mast cells are key players in allergic reactions, and their degranulation releases a cascade of inflammatory mediators. mdpi.comustc.edu.cn

In studies using the RBL-2H3 mast cell line, Aurantio-obtusin was shown to suppress several key events in the allergic cascade: nih.gov

Degranulation and Histamine Production: It effectively inhibited the release of granules containing histamine, a primary mediator of allergic symptoms. nih.gov

Pro-inflammatory Cytokine Inhibition: The production and mRNA expression of tumor necrosis factor-α (TNF-α) and interleukin-4 (IL-4), two important cytokines in allergic inflammation, were suppressed. nih.gov

Prostaglandin E2 and Cyclooxygenase-2: Aurantio-obtusin also inhibited the production of prostaglandin E2 (PGE2) and the expression of cyclooxygenase-2 (COX-2), both of which contribute to the inflammatory process. nih.gov

FcεRI Signaling Pathway: Furthermore, it was found to suppress the IgE-mediated FcεRI signaling pathway by inhibiting the phosphorylation of key signaling molecules such as Syk, protein kinase Cμ, phospholipase Cγ, and extracellular signal-regulated kinases (ERKs). nih.gov

These findings suggest that Aurantio-obtusin can effectively block the mast cell-dependent immediate hypersensitivity reaction. nih.gov

Lung Epithelial Cells (e.g., A549)

The A549 cell line, derived from human lung adenocarcinoma, serves as a model for studying the response of alveolar epithelial cells to various stimuli, including inflammatory ones. While direct studies on Aurantio-obtusin's effect on A549 cells are not extensively documented in the provided context, the inflammatory response in these cells is a critical area of research for lung diseases. tuni.finih.govnapier.ac.uk

Inflammatory stimuli can induce A549 cells to produce pro-inflammatory proteins. napier.ac.uk For instance, exposure to particulate matter components like copper oxide and soot can lead to reduced cell viability, increased reactive oxygen species (ROS) formation, and inflammatory responses in A549 cells. mdpi.com

In vivo Models of Acute Lung Injury and Airway Inflammation

Animal models are crucial for understanding the complex pathophysiology of acute lung injury (ALI) and airway inflammation. nih.govnih.govthoracic.org These models often aim to replicate the key features of human conditions like acute respiratory distress syndrome (ARDS), which include neutrophilic alveolitis, damage to the alveolar epithelium and endothelium, and the formation of hyaline membranes. nih.govthoracic.org

In a guinea pig model of allergic asthma induced by ovalbumin (OVA), Aurantio-obtusin demonstrated significant therapeutic potential. nih.govresearchgate.net Treatment with Aurantio-obtusin led to:

Reduced Inflammatory Cell Infiltration: It decreased the infiltration of inflammatory cells into the lungs and reduced cellular congestion. nih.govresearchgate.net

Alleviation of Airway Remodeling: The thickening of the alveolar septa was diminished. nih.govresearchgate.net

Suppression of Pro-inflammatory Cytokines: It significantly inhibited the expression of key pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α in the bronchial lavage fluid. researchgate.net

Inhibition of IgE Production: Aurantio-obtusin suppressed the production of OVA-specific IgE, which is a critical early event in the allergic cascade. nih.govresearchgate.net

Reduction of Oxidative Stress: The levels of malondialdehyde, a marker of oxidative stress, were reduced in the bronchial lavage. researchgate.net

These findings suggest that Aurantio-obtusin can mitigate allergen-induced airway inflammation and may have therapeutic benefits for managing allergic airway diseases like asthma. nih.govresearchgate.net Other compounds, such as Monotropein and Scutellarin, have also shown promise in alleviating airway inflammation and remodeling in similar animal models. nih.govnih.gov

Metabolic Regulation and Anti-Obesity Effects

Aurantio-obtusin has emerged as a promising agent in the regulation of metabolism and the amelioration of obesity, primarily through its effects on adipose tissue remodeling.

Adipose Tissue Remodeling (White Adipose Tissue Browning, Brown Adipose Tissue Activation)

Adipose tissue is a dynamic organ that plays a central role in energy homeostasis. mdpi.com It exists in two primary forms: white adipose tissue (WAT), which stores energy, and brown adipose tissue (BAT), which dissipates energy as heat through thermogenesis. nih.govnih.gov The "browning" of WAT refers to the appearance of brown-like adipocytes (beige or brite adipocytes) within WAT depots, which increases the tissue's thermogenic capacity. nih.govsochob.cl

Aurantio-obtusin has been shown to exert significant anti-obesity effects by modulating both WAT and BAT. nih.govnih.gov

Key Research Findings:

BAT Activation and Thermogenesis: In diet-induced obese mice, Aurantio-obtusin administration increased the weight of BAT and enhanced energy expenditure. nih.gov It was found to boost mitochondrial metabolism and the expression of Uncoupling Protein 1 (UCP1), a key protein for thermogenesis, by activating the PPARα pathway in BAT. nih.gov This activation of BAT-dependent lipid consumption contributes to its anti-obesity effects. nih.gov

WAT Browning: Studies suggest that Aurantio-obtusin can promote the browning of WAT. nih.govnih.gov This is characterized by the appearance of UCP1-positive multilocular adipocytes in WAT, indicating an increased capacity for thermogenesis. nih.gov

Lipid Metabolism Regulation: Aurantio-obtusin has been shown to improve lipid accumulation in WAT and reduce its volume and weight. nih.gov It influences the expression of genes related to lipid metabolism in both the liver and WAT. nih.gov For instance, in WAT, it was found to decrease the expression of SREBP-1c, FAS, and SCD-1, while increasing the expression of PPAR-γ, PPAR-α, CPT-1, and adiponectin. nih.gov

Mitochondrial Protection in BAT: In the context of obesity, BAT can become overwhelmed and damaged. Aurantio-obtusin has been shown to improve obesity and protect against associated hepatic inflammation by rescuing mitochondrial damage in BAT. nih.gov It achieves this by decreasing the levels of proprotein convertase subtilisin/kexin type 9 (PCSK9), preventing mitochondrial permeability transition pore (mPTP) opening, and inhibiting the release of mitochondrial DNA (mtDNA) in extracellular vesicles. nih.gov

The tables below summarize the key effects of Aurantio-obtusin on adipose tissue remodeling based on available research.

Table 1: Effects of Aurantio-obtusin on Brown Adipose Tissue (BAT)

| Parameter | Effect of Aurantio-obtusin | Mechanism | Reference |

|---|---|---|---|

| BAT Weight | Increased | - | nih.gov |

| Energy Expenditure | Accelerated | Enhanced thermogenesis | nih.gov |

| Mitochondrial Metabolism | Enhanced | Activation of PPARα | nih.gov |

| UCP1 Expression | Increased | Activation of PPARα | nih.gov |

Table 2: Effects of Aurantio-obtusin on White Adipose Tissue (WAT)

| Parameter | Effect of Aurantio-obtusin | Mechanism | Reference |

|---|---|---|---|

| WAT Browning | Promoted | Appearance of UCP1-positive adipocytes | nih.govnih.gov |

| Lipid Accumulation | Reduced | - | nih.gov |

Hepatic Lipid Metabolism Modulation

Aurantio-obtusin has demonstrated significant effects in modulating hepatic lipid metabolism, primarily by alleviating hepatic steatosis, the abnormal accumulation of lipids in liver cells. frontiersin.orgnih.gov Studies using both in vivo models of non-alcoholic fatty liver disease (NAFLD) and in vitro models with fat-overloaded hepatocytes have shown that Aurantio-obtusin can significantly reduce lipid accumulation. frontiersin.orgnih.gov The compound's mechanism involves a dual action: inhibiting the de novo synthesis of lipids while simultaneously promoting the consumption and degradation of existing lipids within the liver. spandidos-publications.comspandidos-publications.com This modulation helps to restore lipid homeostasis in the liver, highlighting its potential as a subject for further research in the context of metabolic disorders. nih.govnih.gov Furthermore, Aurantio-obtusin has been observed to improve hepatic inflammation associated with obesity by rescuing mitochondrial function in brown adipose tissue (BAT), which in turn prevents the release of damaging signals that can affect the liver. nih.gov

Insulin (B600854) Sensitivity Enhancement

A key aspect of Aurantio-obtusin's pharmacological profile is its ability to enhance insulin sensitivity. frontiersin.orgnih.gov Research indicates that the compound can mitigate insulin resistance, a condition often associated with obesity and high-fat diets. nih.govresearchgate.netconsensus.app The mechanism underlying this effect involves the activation of the insulin signaling pathway. nih.govresearchgate.net Specifically, Aurantio-obtusin has been shown to activate critical components of this pathway, such as the Phosphoinositide 3-kinase (PI3K) and Protein Kinase B (Akt), in both liver and adipose tissue. nih.govresearchgate.net This activation leads to improved glucose tolerance and a reduction in fasting blood glucose levels. researchgate.net By improving the body's response to insulin, Aurantio-obtusin addresses a central factor in the pathogenesis of metabolic syndrome and related conditions. nih.govspandidos-publications.com

Activation of AMPK Signaling Pathway

The activation of the AMP-activated protein kinase (AMPK) signaling pathway is a central mechanism through which Aurantio-obtusin exerts its metabolic effects. frontiersin.org AMPK acts as a master regulator of cellular energy homeostasis. Studies have consistently shown that Aurantio-obtusin induces the phosphorylation of AMPK, which signifies its activation. frontiersin.orgnih.govmedchemexpress.com This activation is a critical upstream event that triggers a cascade of downstream effects, including the promotion of autophagy and the enhancement of fatty acid oxidation, which collectively contribute to the reduction of lipid accumulation in liver cells. frontiersin.orgresearchgate.net

Promotion of Autophagy Flux and Lipid Droplet Degradation

Aurantio-obtusin has been found to distinctly promote autophagy flux, the dynamic process of cellular self-degradation that removes damaged organelles and protein aggregates. spandidos-publications.comfrontiersin.org In the context of hepatic lipid metabolism, this process, known as lipophagy, specifically targets lipid droplets for degradation. nih.gov By inducing AMPK phosphorylation, Aurantio-obtusin enhances autophagy, leading to the efficient breakdown of lipid droplets within hepatocytes. frontiersin.orgnih.govfrontiersin.org This mechanism is crucial for clearing excessive lipid stores and maintaining cellular health. nih.gov The promotion of autophagy flux represents a significant pathway through which Aurantio-obtusin ameliorates hepatic steatosis. spandidos-publications.com

Transcriptional Regulation of Lipid Metabolism Genes

Aurantio-obtusin exerts profound control over hepatic lipid metabolism by modulating the expression of key transcription factors and their target genes. This regulation effectively recalibrates the balance between lipid synthesis and breakdown. The compound has been shown to inhibit pathways involved in lipogenesis while simultaneously activating those responsible for fatty acid oxidation.

Key transcriptional targets of Aurantio-obtusin include:

Peroxisome Proliferator-Activated Receptors (PPARs): Aurantio-obtusin differentially regulates PPAR isoforms. It increases the expression of PPAR-α, a key activator of genes involved in fatty acid oxidation. nih.govspandidos-publications.comnih.govnih.gov Conversely, it decreases the mRNA expression of PPAR-γ in the liver, a transcription factor more commonly associated with adipogenesis and lipid storage. nih.govspandidos-publications.comnih.gov

Sterol Regulatory Element-Binding Protein 1 (SREBP1): Aurantio-obtusin inhibits the maturation and expression of SREBP1 (also known as SREBP-1c). researchgate.netspandidos-publications.comnih.gov Since SREBP1 is a master regulator of lipogenesis, its suppression leads to the downregulation of genes required for fatty acid synthesis. nih.gov

Lipogenic Enzymes: As a consequence of SREBP1 inhibition, Aurantio-obtusin downregulates the expression of key lipogenic enzymes. This includes Fatty Acid Synthase (FASN), which catalyzes the synthesis of fatty acids, and Stearoyl-CoA Desaturase 1 (SCD1), which is involved in the synthesis of monounsaturated fatty acids. researchgate.netspandidos-publications.comnih.govnih.govnih.govnih.gov The inhibition of these enzymes directly curtails the liver's capacity to produce new lipids. researchgate.netnih.gov

Below is an interactive data table summarizing the transcriptional regulatory effects of Aurantio-obtusin on key genes involved in lipid metabolism.

| Gene/Protein | Effect of Aurantio-obtusin | Pathway | Functional Outcome | References |

| AMPK | Activation (Phosphorylation) | Cellular Energy Sensing | Stimulates FAO and Autophagy | , frontiersin.org, medchemexpress.com |

| PPAR-α | Upregulation/Activation | Fatty Acid Oxidation | Increased lipid breakdown | , nih.gov, spandidos-publications.com, nih.gov, nih.gov |

| PPAR-γ | Downregulation | Adipogenesis/Lipid Storage | Reduced lipid storage | nih.gov, spandidos-publications.com, nih.gov |

| SREBP1 | Downregulation/Inhibition | Lipogenesis | Decreased fatty acid synthesis | , researchgate.net, nih.gov, nih.gov, spandidos-publications.com |

| FASN | Downregulation | Fatty Acid Synthesis | Decreased fatty acid synthesis | , researchgate.net, nih.gov, nih.gov, nih.gov |

| SCD1 | Downregulation | Fatty Acid Synthesis | Decreased fatty acid synthesis | researchgate.net, nih.gov, nih.gov, spandidos-publications.com, nih.gov |

| ACOX1 | Activation | Fatty Acid Oxidation | Increased lipid breakdown | , nih.gov |

| CPT1A | Upregulation | Fatty Acid Oxidation | Increased fatty acid transport for oxidation | nih.gov, nih.gov |

Neuropharmacological Activities

Beyond its metabolic effects, Aurantio-obtusin exhibits notable neuropharmacological activities. nih.govspandidos-publications.com Research has highlighted its neuroprotective properties, demonstrated in a mouse model of transient forebrain ischemia. mdpi.com One of the identified mechanisms for this neuroprotection is its function as an antagonist of the vasopressin V1A receptor. nih.govmdpi.com By blocking this receptor, Aurantio-obtusin can influence pathways related to brain emotion regulation and glycogen (B147801) decomposition. nih.govspandidos-publications.com Additionally, the compound has shown anti-inflammatory effects in the central nervous system by inhibiting the activation of NF-κB signaling, which plays a crucial role in neuroinflammatory processes. nih.govnih.govmdpi.com

Vasopressin V1A Receptor (V1AR) Antagonism

Aurantio-obtusin has been identified as a specific antagonist of the Vasopressin V1A receptor (V1AR). nih.govnih.gov In a study evaluating several compounds from Cassia seed, Aurantio-obtusin was the only one to demonstrate a significant V1AR antagonist effect, showing an inhibition of 71.80 ± 6.0% at a concentration of 100 µM. nih.govmdpi.com Further investigation determined its half-maximal inhibitory concentration (IC₅₀) to be 67.70 ± 2.41 μM. nih.govmdpi.com

The antagonistic activity is thought to be structurally dependent. A molecular docking study suggested that the interaction of the hydroxyl group at the C6 position and a methoxy (B1213986) group at the C7 position of Aurantio-obtusin with the Ser341 residue of the receptor is crucial for its antagonist function. nih.govdocumentsdelivered.com This specificity is highlighted when compared to similar anthraquinones; for instance, 2-hydroxyemodin (B1248385) 1-methylether, which lacks a methoxy group at the C2 position present in Aurantio-obtusin, showed only a mild V1AR antagonist effect (42.3% inhibition at 100 μM). nih.govmdpi.com

| Parameter | Value | Source |

| Receptor Target | Vasopressin V1A Receptor (V1AR) | nih.govnih.gov |

| Activity | Antagonist | nih.govnih.gov |

| Inhibition at 100 µM | 71.80 ± 6.0% | nih.govmdpi.com |

| IC₅₀ Value | 67.70 ± 2.41 μM | nih.govmdpi.com |

| Key Structural Interaction | Hydroxyl (C6) and Methoxy (C7) groups with Ser341 residue | nih.govdocumentsdelivered.com |

Protection Against Ischemic Brain Injury

The V1AR antagonist properties of Aurantio-obtusin are directly linked to its neuroprotective effects, particularly against ischemic brain damage. nih.govmdpi.com Transient brain ischemia, caused by a temporary blockage of blood supply, leads to selective neuronal death, especially in the hippocampus. nih.gov Research using a transient forebrain ischemia mouse model (bilateral common carotid artery occlusion, or BCCAO) demonstrated that Aurantio-obtusin provides significant protection against this type of injury. nih.govnih.govresearchgate.net The antagonism of V1AR is considered a promising therapeutic approach for mitigating the neuronal damage that occurs during ischemia/reperfusion events. nih.gov

Modulation of G Protein-Coupled Receptors (GPCRs)

Aurantio-obtusin's activity was identified through broader screenings of its effects on various G protein-coupled receptors (GPCRs), which are a large and diverse family of cell surface receptors crucial in signal transduction. nih.govnih.govnih.gov These receptors are key therapeutic targets for numerous conditions. nih.gov Among a group of four compounds tested from Cassia seeds, only Aurantio-obtusin displayed a specific and potent antagonist effect on the V1A receptor. nih.govdocumentsdelivered.com While its primary identified function is V1AR antagonism, it also showed a mild agonist effect on dopamine (B1211576) receptors, stimulating their activity by 33.00 ± 1.84%. nih.gov This indicates a degree of modulation across different GPCRs, though its most significant effect is on the vasopressin system. nih.gov

Impact on Neuronal Damage and Memory Function

Studies have substantiated the neuroprotective role of Aurantio-obtusin by observing its direct impact on neurons and cognitive function following ischemic events. nih.gov In a mouse model of transient brain ischemia, the group subjected to bilateral common carotid artery occlusion (BCCAO) showed a significant increase in neuronal damage in several brain regions. nih.gov Treatment with Aurantio-obtusin significantly reduced the severity of this damage in the medial cornu ammonis 1 (mCA1), dorsal CA1, and cortex. nih.govnih.govdocumentsdelivered.com

Furthermore, the ischemic event caused a notable reduction in memory function, as measured by latency time in a passive avoidance test. nih.gov Aurantio-obtusin treatment significantly attenuated this memory deficit, restoring latency times that were reduced by the BCCAO procedure. nih.govnih.gov These findings suggest that by protecting neurons from ischemic damage, Aurantio-obtusin helps preserve memory and cognitive function. frontiersin.org

| Brain Region | Effect of Aurantio-obtusin | Cognitive Outcome |

| Medial Cornu Ammonis 1 (mCA1) | Reduced severity of neuronal damage | Attenuated reduction in memory (latency time) |

| Dorsal Cornu Ammonis 1 (dCA1) | Reduced severity of neuronal damage | Attenuated reduction in memory (latency time) |

| Cortex | Reduced severity of neuronal damage | Attenuated reduction in memory (latency time) |

Cardiovascular System Modulation

Vasorelaxation Mechanisms

Aurantio-obtusin demonstrates significant vasodilatory effects on systemic arteries. nih.gov Studies using isolated rat mesenteric arteries pre-contracted with phenylephrine (B352888) showed that Aurantio-obtusin induced a dose-dependent vasorelaxation. nih.gov This effect is critically dependent on the integrity of the vascular endothelium. nih.gov The removal of the endothelium or the inhibition of endothelial nitric oxide synthase (eNOS) activity diminished the vasorelaxant effect, indicating that the mechanism is endothelium-dependent. nih.gov The relaxation of vascular smooth muscle is a key process in regulating blood pressure, and it is ultimately caused by a decrease in the intracellular concentration of ionized calcium. umich.edu

Endothelial Nitric Oxide Synthase (eNOS) Pathway Activation (PI3K/Akt/eNOS)

The vasorelaxation induced by Aurantio-obtusin is mediated through the activation of the PI3K/Akt/eNOS signaling pathway in endothelial cells. nih.gov This pathway is fundamental for the production of nitric oxide (NO), a key signaling molecule in cardiovascular homeostasis. nih.gov Aurantio-obtusin was found to increase the production of NO by promoting the phosphorylation of eNOS at the activating site Ser-1177 and the inhibitory site Thr-495 in bovine artery endothelial cells. nih.gov

Furthermore, Aurantio-obtusin also stimulated the phosphorylation of Akt (also known as Protein Kinase B) at Ser-473. nih.gov Akt is a kinase that directly phosphorylates and activates eNOS. nih.gov The involvement of this pathway was confirmed when the PI3K inhibitor LY290042 was shown to diminish the vasorelaxation caused by Aurantio-obtusin. nih.gov Therefore, Aurantio-obtusin's ability to relax systemic arteries stems from its capacity to activate the PI3K/Akt/eNOS cascade, leading to increased NO production and subsequent vasodilation. nih.gov

| Pathway Component | Action of Aurantio-obtusin | Consequence |

| PI3K/Akt | Promotes phosphorylation of Akt at Ser-473 | Activation of Akt |

| eNOS | Promotes phosphorylation at Ser-1177 and Thr-495 | Increased eNOS activity |

| Nitric Oxide (NO) | Increased production in endothelial cells | Vasorelaxation |

Nitric Oxide (NO) Production

Aurantio-obtusin has demonstrated significant inhibitory effects on the production of nitric oxide (NO), a key signaling molecule in inflammatory processes. In in vitro studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, pretreatment with aurantio-obtusin led to a concentration-dependent decrease in NO production. nih.govresearchgate.net This inhibitory action was found to be more potent than that of dexamethasone, a commonly used anti-inflammatory agent, at certain concentrations. nih.gov The reduction in NO levels is primarily attributed to the downregulation of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. nih.govspandidos-publications.com Research indicates that aurantio-obtusin suppresses the expression of iNOS at both the mRNA and protein levels. nih.govnih.gov This suggests that the compound's effect on iNOS expression occurs via transcriptional inhibition of the iNOS gene, preventing the synthesis of the enzyme and thereby reducing NO output. nih.govmdpi.com At concentrations of 12.5, 25, and 50 μM, aurantio-obtusin achieved a significant inhibition of iNOS mRNA expression by 92.02%. nih.gov

Table 1: Inhibitory Effect of Aurantio-obtusin on iNOS mRNA Expression

| Concentration (μM) | Inhibition of iNOS mRNA Expression (%) | Reference |

|---|---|---|

| 12.5 | 92.02% | nih.gov |

| 25 | 92.02% | nih.gov |

| 50 | 92.02% | nih.gov |

Antineoplastic and Chemopreventive Activities

Aurantio-obtusin has been identified as an inhibitor of Cytochrome P450 1B1 (CYP1B1), an enzyme overexpressed in many types of tumors and implicated in carcinogenesis. nih.govresearchgate.net In a comprehensive analysis of several natural anthraquinones, aurantio-obtusin demonstrated a notable inhibitory effect on CYP1B1 activity with a half-maximal inhibitory concentration (IC₅₀) value of 9.11 μM. nih.govresearcher.life Further kinetic studies revealed that the mechanism of inhibition is non-competitive. nih.govresearcher.life These findings suggest that aurantio-obtusin's ability to inhibit CYP1B1 could contribute to its potential as an antitumor agent, as targeting this enzyme is considered a strategy for cancer chemoprevention and therapy. nih.govscispace.com

Table 2: CYP1B1 Inhibition by Anthraquinones

| Compound | IC₅₀ (μM) | Inhibition Type | Reference |

|---|---|---|---|

| Aloe-emodin | 0.28 | Non-competitive | nih.govresearcher.life |

| Chrysophanol (B1684469) | 0.34 | Non-competitive | nih.govresearcher.life |

| Obtusifolin (B191992) | 0.77 | Non-competitive | nih.govresearcher.life |

| Aurantio-obtusin | 9.11 | Non-competitive | nih.govresearcher.life |

| Rhein (B1680588) | 23.72 | Non-competitive | nih.govresearcher.life |

Aurantio-obtusin exerts anticancer effects by disrupting the metabolic reprogramming of malignant cells, specifically by targeting lipogenesis. nih.govnih.gov The compound significantly inhibits the AKT/mammalian target of rapamycin (B549165) (mTOR) signaling pathway. nih.govnih.govmdpi.com This inhibition leads to the suppression of Sterol Regulatory Element-Binding Protein 1 (SREBP1), a master transcriptional regulator of lipid metabolism. nih.govnih.gov Downregulation of SREBP1, in turn, reduces the expression of key lipogenic enzymes like fatty acid synthase (FASN), thereby impeding de novo fatty acid synthesis in liver cancer cells. nih.govnih.gov By disrupting the AKT/mTOR/SREBP1 axis, aurantio-obtusin not only inhibits the proliferation of cancer cells by limiting the supply of essential lipids but also modulates the sensitivity of these cells to ferroptosis. nih.gov

Table 3: Mechanistic Effects of Aurantio-obtusin on Lipogenesis and Ferroptosis Pathways

| Pathway/Molecule | Effect of Aurantio-obtusin | Consequence | Reference |

|---|---|---|---|

| p-AKT | Downregulation | Inhibition of SREBP1 expression | nih.govnih.gov |

| p-mTOR | Downregulation | ||

| SREBP1 | Downregulation | Inhibition of lipogenesis | nih.govnih.gov |

| Nrf2/HO-1 Pathway | Inactivation | Induction of ferroptosis | nih.govnih.gov |

| GPX4 | Downregulation |

Anti-Diabetic and Aldose Reductase Inhibitory Effects

Aurantio-obtusin has been identified as a significant inhibitor of aldose reductase (AR), the first and rate-limiting enzyme in the polyol pathway. spandidos-publications.comnih.govnih.gov This pathway becomes particularly active during hyperglycemic conditions, converting excess glucose to sorbitol, and its over-activation is strongly implicated in the pathogenesis of long-term diabetic complications. researchgate.net In a bioassay evaluating several anthraquinones from Cassia tora seeds, aurantio-obtusin demonstrated potent inhibitory activity against rat lens aldose reductase (RLAR). nih.govscispace.com The compound exhibited an IC₅₀ value of 13.6 μM for RLAR inhibition. spandidos-publications.comnih.gov This level of inhibition is comparable to that of other active compounds and suggests that by blocking aldose reductase, aurantio-obtusin may help mitigate the cellular stress caused by sorbitol accumulation, representing a potential therapeutic strategy for preventing or treating diabetic complications. nih.govnih.govresearchgate.net

Table 4: Aldose Reductase Inhibitory Activity of Anthraquinones

| Compound | IC₅₀ for RLAR Inhibition (μM) | Reference |

|---|---|---|

| Aurantio-obtusin | 13.6 | nih.gov |

| Chryso-obtusin-2-O-β-D-glucoside | 8.8 | nih.gov |

| Emodin (B1671224) | 15.9 | nih.gov |

| Tetramethyleneglutaric acid (Positive Control) | 24.1 | scispace.com |

Activation of Insulin Signaling Cascade

Aurantio-obtusin has been identified as a compound with the potential to ameliorate insulin resistance, a key pathological factor in metabolic diseases like type 2 diabetes. researchgate.net Research indicates that its mechanism involves the activation of the phosphoinositide 3-kinase (PI3K)-protein kinase B (Akt) signaling pathway in both liver and adipose tissue. researchgate.net This pathway is central to insulin's metabolic effects. nih.govmdpi.com

Hepatoprotective and Renal Protective Mechanisms

Aurantio-obtusin demonstrates significant protective effects on both the liver and kidneys through various interconnected mechanisms, including the reduction of inflammation, fat accumulation, and cellular injury.

Aurantio-obtusin has shown considerable efficacy in mitigating non-alcoholic fatty liver disease (NAFLD), a condition characterized by the accumulation of fat (steatosis) and inflammation in the liver. nih.govnih.govfrontiersin.org It significantly alleviates hepatic steatosis induced by high-fat diets. nih.govfrontiersin.org Histological examinations have confirmed that Aurantio-obtusin reduces the number and size of lipid droplets within hepatocytes. frontiersin.org

The underlying mechanisms for this hepatoprotective effect are multifaceted. A key pathway involved is the activation of AMP-activated protein kinase (AMPK). nih.govnih.govmedchemexpress.com Activated AMPK promotes protective autophagy, a cellular process that degrades and recycles damaged components, including lipid droplets. nih.gov Furthermore, AMPK activation enhances fatty acid oxidation (FAO), the process of breaking down fatty acids for energy, by upregulating the expression of key regulatory proteins like peroxisome proliferator-activated receptor alpha (PPARα) and Acyl-CoA oxidase 1 (ACOX1). nih.govnih.gov Concurrently, Aurantio-obtusin suppresses the expression of genes involved in lipid synthesis, such as Sterol regulatory element-binding protein 1 (SREBP-1) and Fatty acid synthase (FASN). bohrium.com This dual action of promoting fat breakdown and inhibiting fat synthesis effectively reduces lipid accumulation in the liver. nih.govbohrium.com

Table 1: Effect of Aurantio-obtusin on Key Regulators of Hepatic Lipid Metabolism

| Target Protein | Effect of Aurantio-obtusin | Primary Function | Research Finding |

|---|---|---|---|

| p-AMPK | ↑ (Increased Phosphorylation) | Master regulator of cellular energy homeostasis; promotes catabolism. | Significantly increased AMPK phosphorylation in HFSW-induced mice. medchemexpress.com |

| PPARα | ↑ (Upregulated) | Promotes fatty acid oxidation. | Upregulated in response to Aurantio-obtusin treatment. bohrium.com |

| ACOX1 | ↑ (Upregulated) | Initiates peroxisomal fatty acid beta-oxidation. | Activated by Aurantio-obtusin treatment. nih.govnih.gov |

| SREBP-1 | ↓ (Downregulated) | Master regulator of lipogenesis (fat synthesis). | Downregulated in response to Aurantio-obtusin treatment. bohrium.com |

| FASN | ↓ (Downregulated) | Key enzyme in fatty acid synthesis. | Downregulated in response to Aurantio-obtusin treatment. bohrium.com |

Aurantio-obtusin exhibits potent protective effects against acute kidney injury (AKI), particularly in the context of sepsis. nih.govnih.gov AKI is a sudden decline in renal function, often marked by a rapid increase in serum creatinine (B1669602) (SCr) and blood urea (B33335) nitrogen (BUN). nih.govmdpi.com In animal models of sepsis-induced AKI, treatment with Aurantio-obtusin markedly ameliorated renal injury and significantly reduced the elevated levels of SCr and BUN. nih.govnih.gov